molecular formula C16H18ClN3O2S3 B2434489 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide CAS No. 681224-87-3

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide

Cat. No.: B2434489
CAS No.: 681224-87-3
M. Wt: 415.97
InChI Key: SLOLPZZNZXCROK-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide (CAS 681224-87-3) is a synthetically derived organic compound of significant interest in medicinal chemistry and pharmacological research . Its complex structure features a thiazole ring core, a 5-chlorothiophene moiety, and a piperidine unit, which contribute to its diverse biological activity profile. Primary research into this compound indicates it functions as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in the inflammatory response pathway . By modulating this enzyme, the compound shows promise as a candidate for anti-inflammatory drug development. Furthermore, studies on similar thiazole derivatives have demonstrated moderate to strong antibacterial efficacy against strains such as Salmonella typhi and Bacillus subtilis , suggesting potential applications in infectious disease research . Beyond these areas, the compound has also been investigated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme relevant to the treatment of neurodegenerative conditions . The molecular formula is C₁₆H₁₈ClN₃O₂S₃, and it has a molecular weight of 416.0 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S3/c17-13-5-4-12(25-13)11-8-24-16(18-11)19-14(21)9-23-10-15(22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLPZZNZXCROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide typically involves multi-step reactions. One common route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound may also interact with other enzymes or receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring and various functional groups that enhance its biological properties. Its molecular formula is C15H15ClN2O3SC_{15}H_{15}ClN_2O_3S with a molecular weight of approximately 358.87 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By doing so, it reduces the production of pro-inflammatory mediators.
  • Antibacterial Properties : Preliminary studies indicate that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .

In Vitro Studies

Research has shown that compounds similar to this compound demonstrate various degrees of biological activity:

Activity Tested Strains/Targets Results
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition observed
Anti-inflammatoryCOX enzymesReduced pro-inflammatory mediator levels

Case Studies

Several studies have investigated the pharmacological effects of thiazole derivatives, including those related to this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that thiazole derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes .
  • Antibacterial Screening : Another research effort evaluated a series of thiazole compounds against multiple bacterial strains, confirming their effectiveness against resistant strains .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF, using bases like K₂CO₃ to deprotonate intermediates .

Sulfanylacetamide linkage : Coupling the thiazole intermediate with 2-oxo-2-(piperidin-1-yl)ethylsulfanyl groups via nucleophilic substitution or thiol-ene reactions. Polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) improve yields .
Optimization : Use design of experiments (DoE) to vary temperature, solvent, and stoichiometry. Monitor reactions with TLC or HPLC to minimize by-products.

StepReagents/ConditionsKey ParametersYield Range
Thiazole formationα-haloketone, K₂CO₃, DMF, 80°CpH 8–9, N₂ atmosphere60–75%
Sulfanyl linkageThiolate intermediate, DMF, 60°CExcess thiol, 12–18 hr50–65%

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–8.1 ppm for aromatic protons) and piperidinyl moiety (δ 2.5–3.5 ppm for N-CH₂ groups). HSQC/HMBC experiments validate connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error. Fragmentation patterns verify sulfanylacetamide cleavage .
  • HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use positive controls (e.g., staurosporine) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with doxorubicin as a reference .

Advanced Research Questions

Q. How can synthetic yield and purity be enhanced while minimizing by-product formation?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves regioselectivity .
  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to resolve sulfoxide by-products .
  • In-situ FTIR monitoring : Track carbonyl (1700 cm⁻¹) and thiol (2550 cm⁻¹) groups to optimize reaction endpoints .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number).
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation masking activity .
  • Structural analogs : Compare with derivatives (e.g., replacing piperidinyl with morpholine) to isolate SAR trends .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Fragment-based design : Synthesize analogs with modifications to the chlorothiophene (e.g., fluorine substitution) or sulfanylacetamide chain (e.g., ester vs. amide).
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR). Validate with mutagenesis studies .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 5-chloro vs. 5-methyl) to bioactivity .

Q. What methodologies assess the compound’s stability under physiological and storage conditions?

  • Methodological Answer :
  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and oxidants (H₂O₂). Monitor degradation via HPLC-MS .
  • Accelerated stability : Store at 40°C/75% RH for 6 months; use Arrhenius modeling to predict shelf life .

Q. How can advanced NMR techniques resolve ambiguities in stereochemistry or tautomerism?

  • Methodological Answer :
  • NOESY/ROESY : Identify spatial proximity between thiazole protons and piperidinyl CH₂ groups to confirm conformation .
  • Dynamic NMR : Analyze temperature-dependent chemical shifts to detect tautomeric equilibria (e.g., thione ↔ thiol) .

Q. What experimental approaches validate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm target engagement .
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., using SHELXL for refinement) to visualize binding interactions .

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